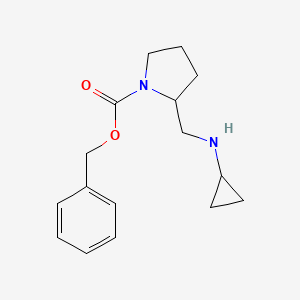

2-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester

Description

Properties

IUPAC Name |

benzyl 2-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c19-16(20-12-13-5-2-1-3-6-13)18-10-4-7-15(18)11-17-14-8-9-14/h1-3,5-6,14-15,17H,4,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSUFNGZAGGTIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CNC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation and Acylation

A streamlined one-step synthesis involves the reaction of (S)-1-[(pyrrolidin-2-yl)methyl]pyrrolidine with benzyl chloroformate in anhydrous acetonitrile under argon. Potassium carbonate facilitates deprotonation, enabling nucleophilic attack on the carbonyl carbon of benzyl chloroformate. After 24 hours at room temperature, extraction with diethyl ether and purification via silica gel chromatography (dichloromethane/methanol, 4:1) yields the target compound in 87% purity. This method prioritizes simplicity and high yield, making it suitable for small-scale production.

Multi-Step Reductive Amination

Patent literature outlines a multi-step approach starting with trans-1-benzyl-4-methyl-3-pyrrolidinecarboxylic acid. Cyclopropylamine is introduced via carbodiimide-mediated coupling, followed by borane-THF reduction to convert the amide intermediate to a secondary amine. Subsequent Boc protection and palladium-catalyzed hydrogenation remove benzyl groups, yielding the free amine precursor. Final benzylation with benzyl chloroformate completes the synthesis, achieving moderate yields (60–70%) after column purification.

Catalytic Hydrogenation and Functionalization

An alternative route employs catalytic hydrogenation to deprotect intermediates. For example, (3R,4R)-1-benzyl-3-[(N-tert-butoxycarbonyl-N-cyclopropyl)aminomethyl]-4-methylpyrrolidine undergoes hydrogenolysis using palladium on carbon (7.5% w/w) in ethanol. This step cleaves the benzyl group, exposing the amine for subsequent esterification with benzyl chloroformate. The process requires meticulous control of hydrogen pressure (3.9 × 10⁵ Pa) to avoid over-reduction.

Reaction Mechanisms and Pathways

Nucleophilic Acylation

The one-step method proceeds via nucleophilic acyl substitution (Figure 1). The lone pair on the pyrrolidine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate, displacing chloride. Potassium carbonate neutralizes HCl, shifting equilibrium toward product formation. Steric hindrance from the cyclopropylaminomethyl group necessitates prolonged reaction times (18–24 hours) for complete conversion.

Borane-Mediated Amide Reduction

In multi-step syntheses, borane-THF complexes reduce carboxamides to amines through a two-stage mechanism. Initially, borane coordinates to the amide oxygen, weakening the C–N bond. Subsequent hydride transfer generates an intermediate amine-borane adduct, which hydrolyzes under basic conditions to yield the free amine. This method is critical for introducing the cyclopropylamine moiety without epimerization.

Hydrogenolytic Deprotection

Palladium-catalyzed hydrogenolysis cleaves benzyl ethers via adsorption of hydrogen onto the catalyst surface, followed by oxidative addition to the benzyl C–O bond. The resultant palladium intermediate undergoes reductive elimination, releasing toluene and regenerating the catalyst. This step is highly sensitive to solvent choice, with ethanol providing optimal proton transfer rates.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous CH₃CN | Maximizes nucleophilicity |

| Temperature | 20–25°C | Balances reaction rate and side reactions |

| Atmosphere | Argon | Prevents oxidation of intermediates |

Acetonitrile’s high polarity stabilizes transition states in acylation reactions, while inert atmospheres mitigate degradation of amine intermediates. Elevated temperatures (>30°C) promote side reactions, such as N-alkylation of pyrrolidine.

Catalytic Efficiency

Palladium on carbon (7.5% w/w) achieves complete deprotection in 6 hours, whereas lower catalyst loadings (5%) extend reaction times to 12 hours without improving yield. Catalyst recycling studies indicate a 15% activity loss after three cycles, attributed to Pd aggregation.

Analytical Characterization

Spectroscopic Validation

-

δ 1.69–2.00 (m, 8H, pyrrolidine CH₂)

-

δ 3.40 (s, 2H, N–CH₂–cyclopropyl)

-

δ 5.08–5.17 (m, 2H, benzyl OCH₂)

-

1699 cm⁻¹ (C=O stretch)

-

2789 cm⁻¹ (N–CH₂ bending)

-

Found: m/z 289.1911 [M+H]⁺ (calculated: 288.1838)

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥95% purity, with retention times consistent across batches.

Applications in Pharmaceutical Research

The compound’s efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) underscores its therapeutic potential. Structure-activity relationship (SAR) studies highlight the necessity of the cyclopropylaminomethyl group for disrupting bacterial cell wall synthesis . Current research focuses on derivatizing the benzyl ester to enhance bioavailability.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antibacterial Activity

Research indicates that 2-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester exhibits significant antibacterial properties, particularly against drug-resistant strains of bacteria. This is crucial in the context of rising antibiotic resistance, as traditional treatments become less effective.

Medicinal Chemistry Applications

In medicinal chemistry, the compound serves several purposes:

- Lead Compound for Drug Development : Its unique properties make it a candidate for developing new antibacterial agents. Researchers are exploring various derivatives to optimize activity against resistant bacteria.

- Biochemical Probes : It may also be used as a biochemical probe to study enzyme interactions, aiding in the understanding of bacterial resistance mechanisms.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound:

- In Vitro Studies : Laboratory tests have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

- Structure-Activity Relationship (SAR) : Research has focused on modifying the compound's structure to improve its antibacterial efficacy. Variations in substitution patterns on the pyrrolidine ring have been shown to significantly affect biological activity .

- Comparative Studies : Comparative analyses with other compounds reveal that slight structural changes can lead to substantial differences in antibacterial potency, underscoring the importance of this compound in developing next-generation antibiotics .

Data Table: Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Pyrrolidine ring, cyclopropyl group, benzyl ester | Significant antibacterial activity against resistant strains |

| 1-Cyclopropylmethyl-pyrrolidine-2-carboxylic acid | Similar pyrrolidine ring but different substitution pattern | May exhibit different biological activity due to structural variations |

| Benzyl 3-amino-4-methylpyrrolidine-1-carboxylic acid | Contains an amino group on a different position | Potentially different pharmacological profiles |

| Cyclopropanecarboxylic acid derivatives | Contains cyclopropane but lacks pyrrolidine structure | Different reactivity and biological properties |

Mechanism of Action

The mechanism of action of 2-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Ester Groups

The ester group significantly impacts physicochemical properties. Key comparisons include:

*Molecular formula inferred from analogues in .

- Benzyl vs. Methyl Esters : The benzyl ester in the target compound confers lower lipophilicity (XLogP3 = -0.1) compared to methyl esters (XLogP3 ~1.5 in fluorinated analogues) . Benzyl esters are also more prone to enzymatic or acidic hydrolysis, whereas methyl esters offer greater metabolic stability.

- tert-Butyl Esters : These provide steric protection against hydrolysis, enhancing compound stability in biological systems .

Substituent Variations on the Pyrrolidine Ring

- Positional Isomerism: The target compound’s 2-cyclopropylaminomethyl group contrasts with 3-substituted analogues like 3-[(CarboxyMethyl-cyclopropyl-amino)-Methyl]-pyrrolidine-1-carboxylic acid benzyl ester (). The 3-substituted isomer has a carboxymethyl group, increasing hydrogen-bond acceptor capacity (5 vs. 4 in the target) and lowering XLogP3 (-0.1 vs. ~0.5 for non-carboxy variants) .

Biological Activity

2-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a cyclopropyl group and a benzyl ester moiety. Its chemical formula is CHNO, and it possesses unique structural characteristics that may influence its biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets, primarily enzymes and receptors. The compound may function as an inhibitor or modulator, affecting various biochemical pathways. For instance, it has been shown to interact with certain protein kinases, which are crucial in signaling pathways related to cell proliferation and survival .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity , particularly against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its efficacy in inhibiting the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent.

Enzyme Inhibition

The compound has also been evaluated for its potential to inhibit specific enzymes involved in disease processes. For example, studies have shown that it can inhibit HIV reverse transcriptase (RT) associated with RNase H activity. This inhibition occurs at low micromolar concentrations, suggesting that the compound could be developed into an antiviral agent .

Case Studies

- Antiviral Activity : In a study assessing the antiviral properties of similar compounds, derivatives of the pyrrolidine scaffold were synthesized and tested against HIV. One derivative showed an effective concentration (EC) of 10 µM against HIV-1, indicating promising antiviral potential .

- Toxicity Studies : Toxicological evaluations have been conducted to assess the safety profile of this compound. Findings suggest that while the compound exhibits biological activity, careful consideration must be given to dosage and administration routes to mitigate potential side effects .

Summary of Biological Activities

Q & A

Basic Question: What are the key steps for synthesizing 2-cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester, and how do coupling agents influence reaction efficiency?

Answer:

The synthesis involves sequential protection/deprotection strategies and coupling reactions. For example:

- Protection : Use tert-butyldimethylsilyl (TBS) or 2-(trimethylsilyl)ethoxymethyl (SEM) groups to protect hydroxyl or carboxyl groups, as seen in analogous pyrrolidine esters .

- Coupling : Employ reagents like BOP-Cl or HATU with DIPEA to activate carboxylic acids for amide bond formation. Yields vary with coupling agents (e.g., EDCI/HOBt: 85% vs. HATU: 80% in similar systems) .

- Deprotection : Use TBAF or MgBr₂ to remove SEM groups, ensuring minimal side reactions .

Basic Question: What purification methods are recommended for isolating benzyl ester derivatives with high stereochemical purity?

Answer:

- Chromatography : Use flash chromatography with gradients of ethyl acetate/hexane for intermediates. For polar intermediates, reverse-phase HPLC (C18 column, MeOH/H₂O) is effective .

- Crystallization : Optimize solvent systems (e.g., THF/water or ether) to crystallize final products, ensuring removal of unreacted starting materials .

Basic Question: What safety protocols are critical when handling benzyl ester derivatives in the lab?

Answer:

- PPE : Wear respiratory protection, nitrile gloves, and goggles to avoid inhalation or skin contact .

- Waste Disposal : Segregate halogenated solvents (e.g., dichloromethane) and acidic byproducts for professional disposal to prevent environmental contamination .

- Stability : Store under inert gas (N₂/Ar) at –20°C to avoid decomposition into carbon/nitrogen oxides .

Basic Question: How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

Answer:

- ¹H/¹³C NMR : Identify the benzyl ester (δ ~5.1 ppm for CH₂Ph), cyclopropylamine (δ ~1.0–2.0 ppm for cyclopropyl protons), and pyrrolidine ring protons (δ ~3.5–4.0 ppm) .

- HRMS : Verify molecular weight (e.g., expected [M+H]⁺ for C₁₇H₂₂N₂O₂: 310.1681) and fragmentation patterns (e.g., loss of benzyl group: m/z 199) .

Advanced Question: How do reaction conditions (solvent, temperature) influence the stability of the cyclopropylamine moiety during synthesis?

Answer:

- Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) stabilize the amine against hydrolysis. Avoid aqueous acidic conditions, which may open the cyclopropyl ring .

- Temperature Control : Maintain reactions at 0–25°C to prevent thermal degradation. Elevated temperatures (>40°C) risk decarboxylation or ester cleavage .

Advanced Question: How can stereochemical challenges in pyrrolidine derivatives be addressed during synthesis?

Answer:

- Chiral Pool Strategy : Start with enantiopure (2S,4R)-pyrrolidine precursors to retain stereochemistry .

- Stereoselective Coupling : Use HATU/DIPEA for amide bond formation, which minimizes racemization compared to EDCI .

- Analytical Validation : Confirm stereopurity via chiral HPLC (e.g., Chiralpak IC column) or optical rotation .

Advanced Question: What assays are suitable for evaluating this compound’s potential as a cysteine protease inhibitor?

Answer:

- Enzymatic Assays : Use fluorogenic substrates (e.g., Z-Phe-Arg-AMC) with recombinant proteases (e.g., falcipain-2) to measure IC₅₀ values. Monitor inhibition kinetics via stopped-flow spectroscopy .

- Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding modes to protease active sites, guided by structural analogs .

Advanced Question: How can contradictory data in coupling reaction yields (e.g., EDCI vs. HATU) be resolved?

Answer:

- Parameter Screening : Systematically vary equivalents of coupling agents, bases, and reaction times. For example, HATU may require stoichiometric DIPEA for optimal activation .

- Mechanistic Analysis : Use ¹H NMR to track intermediate formation (e.g., active ester generation) and identify side reactions (e.g., oxazolone formation with EDCI) .

Advanced Question: What strategies mitigate decomposition during long-term storage of benzyl esters?

Answer:

- Lyophilization : Convert to stable salts (e.g., HCl salts) and lyophilize to remove residual solvents .

- Additives : Include antioxidants (e.g., BHT) in storage solutions to prevent oxidation of the cyclopropyl group .

Advanced Question: How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.